molecular formula C7H15NO B13200596 1-(1-Aminopropan-2-yl)cyclobutan-1-ol

1-(1-Aminopropan-2-yl)cyclobutan-1-ol

Cat. No.: B13200596
M. Wt: 129.20 g/mol
InChI Key: YQPBJUNYEKWYCD-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)cyclobutan-1-ol is an organic compound with the molecular formula C8H17NO It is a cyclobutanol derivative with an amino group attached to the second carbon of the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-yl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclobutanone with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

1-(1-Aminopropan-2-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. Additionally, the cyclobutanol moiety may influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: An amino alcohol with similar structural features but lacking the cyclobutanol ring.

    Cyclobutanol: A simpler cyclobutanol derivative without the amino group.

    2-Aminopropanol: Another amino alcohol with a different substitution pattern.

Uniqueness

1-(1-Aminopropan-2-yl)cyclobutan-1-ol is unique due to the presence of both the cyclobutanol ring and the amino group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)cyclobutan-1-ol

InChI

InChI=1S/C7H15NO/c1-6(5-8)7(9)3-2-4-7/h6,9H,2-5,8H2,1H3

InChI Key

YQPBJUNYEKWYCD-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCC1)O

Origin of Product

United States

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